Superior Potency: 26.6-Fold Lower IC50 in p53-Mutant H1975 NSCLC Cells Compared to Cisplatin
In p53-mutant H1975 non-small cell lung cancer cells, the IC50 value for Fluplatin (formulated as FP NPs) is 2.24 ± 0.20 µM, whereas the IC50 for cisplatin is 59.65 ± 2.51 µM [1]. This represents a 26.6-fold increase in potency, directly addressing the well-documented resistance of p53-mutant cells to cisplatin [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.24 ± 0.20 µM |
| Comparator Or Baseline | Cisplatin: 59.65 ± 2.51 µM |
| Quantified Difference | 26.6-fold lower IC50 for Fluplatin |
| Conditions | H1975 cells (p53-mutant NSCLC); MTT assay; 72h treatment [1] |
Why This Matters
This quantitative potency differential demonstrates Fluplatin's capacity to overcome the high intrinsic resistance typical of p53-mutant cancers, making it a critical tool for studies where cisplatin is predictably ineffective.
- [1] Bi, Y., et al. Nanoparticles targeting mutant p53 overcome chemoresistance and tumor recurrence in non-small cell lung cancer. Nature Communications 15, 2759 (2024). View Source
